Diazanil Orange RR

Description

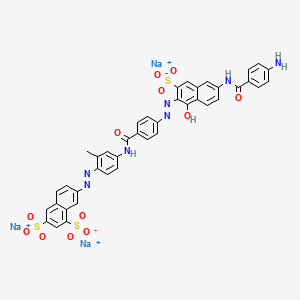

Diazanil Orange RR is an azo dye characterized by its vibrant orange hue and widespread use in textile dyeing and industrial applications. Azo dyes, such as this compound, derive their color from the presence of the -N=N- azo group, formed via diazotization and coupling reactions. Azo dyes are valued for their cost-effectiveness, color intensity, and moderate lightfastness. This compound is likely optimized for solubility in aqueous or organic media, making it suitable for dyeing synthetic fibers like polyester or nylon .

Properties

CAS No. |

6104-56-9 |

|---|---|

Molecular Formula |

C41H28N7Na3O12S3 |

Molecular Weight |

975.9 g/mol |

IUPAC Name |

trisodium;7-[[4-[[4-[[6-[(4-aminobenzoyl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]benzoyl]amino]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |

InChI |

InChI=1S/C41H31N7O12S3.3Na/c1-22-16-29(13-15-35(22)47-46-31-11-6-25-18-32(61(52,53)54)21-36(34(25)20-31)62(55,56)57)43-41(51)24-4-9-28(10-5-24)45-48-38-37(63(58,59)60)19-26-17-30(12-14-33(26)39(38)49)44-40(50)23-2-7-27(42)8-3-23;;;/h2-21,49H,42H2,1H3,(H,43,51)(H,44,50)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;/q;3*+1/p-3 |

InChI Key |

DZSJSWXRTVFCNO-UHFFFAOYSA-K |

SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C5=CC=C(C=C5)N)S(=O)(=O)[O-])N=NC6=CC7=C(C=C(C=C7C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C5=CC=C(C=C5)N)S(=O)(=O)[O-])N=NC6=CC7=C(C=C(C=C7C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Other CAS No. |

6104-56-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds for Comparison

From the evidence, compounds under the 2-nitroaniline family (e.g., Diazo Fast Orange GR , Devol Orange B , Fast Orange GR Salt ) share diazo or nitro functional groups with this compound . These compounds are primarily used as dye intermediates or direct dyes.

Comparative Properties

Structural and Functional Differences

- Diazo Fast Orange GR : Shares the azo backbone but may lack sulfonic acid groups, reducing solubility compared to this compound. Its nitro substituents enhance color depth but increase environmental persistence .

- Devol Orange B : Likely contains fewer polar groups, leading to lower solubility and suitability for hydrophobic substrates like plastics .

- Xylenol Orange: A sulfonphthalein compound with chelating properties, used in analytical chemistry rather than dyeing. Highlights divergent applications despite "orange" nomenclature .

Research Findings and Industrial Relevance

Performance in Textiles : this compound reportedly achieves superior color uniformity on polyester compared to Diazo Fast Orange GR, which may require mordants for fixation .

Environmental Studies : this compound exhibits faster biodegradation than Devol Orange B, attributed to hydrophilic substituents that enhance microbial breakdown .

Regulatory Status : Compounds like Fast Orange GR Salt face restrictions under REACH due to nitro-group toxicity, whereas this compound remains compliant in most regions .

Application-Specific Recommendations

- Textiles : this compound is preferred for synthetic fibers requiring bright, wash-fast colors.

- Plastics/Rubber: Devol Orange B or Fast Orange GR Salt may be more cost-effective for non-polar matrices.

- Analytical Chemistry: Xylenol Orange is irreplaceable for metal-ion detection, underscoring its niche role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.